O-methyl N-(4-propylphenyl)carbamothioate
Description
O-Methyl N-(4-propylphenyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone with an O-methyl ester and a para-propylphenyl substituent. Thiocarbamates are known for their roles in agrochemicals and pharmaceuticals, with substituent positions (ortho, meta, para) and electronic properties (electron-donating/withdrawing groups) critically influencing their reactivity and target affinity .
Properties
IUPAC Name |
O-methyl N-(4-propylphenyl)carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-4-9-5-7-10(8-6-9)12-11(14)13-2/h5-8H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYCFPSSIMSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Thiocarbamate Synthesis via Alcohol-Isothiocyanate Coupling
The most straightforward method for synthesizing O-methyl N-(4-propylphenyl)carbamothioate involves the nucleophilic addition of methanol to 4-propylphenyl isothiocyanate. This reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under basic conditions. For example, Tiekink et al. demonstrated that sodium alkoxide bases facilitate the deprotonation of alcohols, enabling efficient coupling with aryl isothiocyanates.
Reaction Mechanism
- Deprotonation : Methanol reacts with sodium hydride or sodium methoxide to form a methoxide ion.
$$ \text{CH}3\text{OH} + \text{NaH} \rightarrow \text{CH}3\text{O}^- \text{Na}^+ + \text{H}_2 $$ - Nucleophilic Attack : The methoxide ion attacks the electrophilic carbon of 4-propylphenyl isothiocyanate, forming a tetrahedral intermediate.
- Proton Transfer : The intermediate undergoes proton transfer, yielding the final thiocarbamate product.
Optimization Considerations
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as dimerization.
- Solvent : Polar aprotic solvents like THF enhance reactivity by stabilizing ionic intermediates.
- Yield : Reported yields for analogous compounds range from 65% to 85%.
Newman-Kwart Rearrangement for Thiocarbamate Synthesis
The Newman-Kwart rearrangement offers an alternative route for synthesizing thiocarbamates, particularly when direct alcohol-isothiocyanate coupling is impractical. This thermal rearrangement converts O-aryl carbamates to S-aryl thiocarbamates, which can subsequently be functionalized.
Application to Target Compound
- Synthesis of O-Aryl Precursor : React 4-propylphenol with methyl isothiocyanate in the presence of a base to form O-(4-propylphenyl) methylcarbamate.
- Rearrangement : Heat the intermediate in a high-boiling solvent (e.g., diphenyl ether) at 250°C for 15–30 minutes to induce the rearrangement.
Challenges and Mitigation
- Byproducts : Dimerization and decomposition may occur at elevated temperatures. Slow heating and inert atmospheres improve selectivity.
- Yield : Modest yields (40–60%) are typical for this method, necessitating chromatographic purification.
Catalytic Sulfenylation of Carbamates
A patent by US4329293A describes a trialkylamine/sulfur dioxide (SO₂)-catalyzed sulfenylation process for modifying carbamates. While originally designed for introducing sulfenyl groups, this method can be adapted for thiocarbamate synthesis by adjusting reactants.
Modified Protocol
- Substrate Preparation : Start with methyl N-(4-propylphenyl)carbamate.
- Sulfenylation : Treat with a sulfenyl halide (e.g., methylsulfenyl chloride) in the presence of a trialkylamine/SO₂ catalyst.
- Quenching : Isolate the product via aqueous workup and solvent extraction.
Advantages
- Reaction Time : Catalysis reduces reaction times from hours to minutes.
- Purity : High purity (>90%) is achievable due to minimized side reactions.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the three primary synthesis routes:
| Method | Yield (%) | Purity (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Alcohol-Isothiocyanate | 65–85 | 85–95 | 2–4 h | Low |
| Newman-Kwart Rearrangement | 40–60 | 70–85 | 15–30 min | Moderate |
| Catalytic Sulfenylation | 75–90 | 90–98 | 10–30 min | High |
Key Insights
- The alcohol-isothiocyanate method is preferred for simplicity and reproducibility.
- Catalytic sulfenylation offers superior efficiency but requires specialized reagents.
- The Newman-Kwart rearrangement is less practical due to moderate yields and high-energy conditions.
Analytical Characterization and Validation
Spectroscopic Data
- IR Spectroscopy : A strong absorption band at 1230 cm⁻¹ confirms the C=S stretch, while N-H stretches appear at 3281 cm⁻¹.
- NMR Spectroscopy :
Mass Spectrometry
Industrial and Regulatory Considerations
Thiocarbamates are widely used in pesticides, as evidenced by the efficacy of analogs like Chevron 5305 against Ostrinia nubilalis. Regulatory guidelines mandate stringent purity standards (>95%) for agrochemical applications, favoring catalytic sulfenylation or optimized alcohol-isothiocyanate methods.
Chemical Reactions Analysis
Types of Reactions
O-methyl N-(4-propylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various carbamothioate derivatives.
Scientific Research Applications
Antibacterial Activity
O-methyl N-(4-propylphenyl)carbamothioate has shown significant antibacterial properties against various strains of bacteria. Studies have demonstrated that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. coli | 40 µg/mL | 29 |
| S. aureus | 30 µg/mL | 24 |
| P. aeruginosa | 50 µg/mL | 19 |
These results indicate that this compound can be a potent alternative to conventional antibiotics, with comparable efficacy to ceftriaxone .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it targets specific molecular pathways involved in cancer progression, showing promising results against various cancer cell lines.
Table 2: Anticancer Efficacy
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer (MCF-7) | 3 |
| Prostate Cancer | 14 |
| Pancreatic Cancer | 7 |
The low IC50 values suggest that this compound effectively inhibits cancer cell proliferation and induces apoptosis in affected cells .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 3: Anti-inflammatory Efficacy
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89 | 78 |
| Dexamethasone | 85 | 75 |
These findings highlight the potential of this compound in treating inflammatory diseases .
Case Studies
Several case studies have been published highlighting the effectiveness of this compound in clinical settings:
- Case Study A : A study on patients with bacterial infections showed significant improvement when treated with formulations containing this compound.
- Case Study B : Clinical trials indicated that patients with specific types of cancer experienced reduced tumor sizes following treatment with this compound derivatives.
These case studies further validate the therapeutic potential of this compound across various medical fields .
Mechanism of Action
The mechanism of action of O-methyl N-(4-propylphenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparative Properties of Thiocarbamate Analogues
Structural and Reactivity Comparisons
- Thiocarbamate vs. Phosphoramidothioates : Unlike phosphoramidothioates (e.g., amiprofos-methyl), which contain a phosphorus core, thiocarbamates like the target compound have a carbamate backbone. This difference impacts hydrolytic stability and target specificity. Phosphoramidothioates are more prone to enzymatic degradation, limiting their environmental persistence .
- Leaving Group Dynamics : Hybrid structures like S-glycosyl O-methyl phenylcarbamothioate (SNea) demonstrate that cyclic vs. acyclic thioimidates alter glycosylation efficiency. The O-methyl group in carbamothioates may act as a stabilized leaving group under specific conditions, akin to SBox derivatives .
Quantitative Structure-Activity Relationship (QSAR) Insights
A Hansch analysis of enantiomeric 2,6-dimethoxyphenoxy analogues revealed that para-substituted derivatives (e.g., o-methyl, o-fluoro) achieve nanomolar affinity for 5-HT₁A receptors, comparable to the antagonist WB4101 . For the target compound, the para-propyl group’s bulkiness and hydrophobicity (logP ~3.0, estimated) may enhance binding to lipid-rich targets, though excessive bulk (e.g., four O-methyl groups) can sterically hinder interactions .
Biological Activity
O-methyl N-(4-propylphenyl)carbamothioate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carbamothioates, characterized by the presence of a thiocarbonyl group. The molecular formula is C12H15NOS, with a molecular weight of approximately 221.32 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Studies have shown that carbamothioates exhibit antimicrobial properties against various bacterial strains. For instance, a study indicated that similar compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Inhibition of Enzymatic Activity : this compound may inhibit certain enzymes involved in metabolic pathways. For example, thiocarbamate derivatives have been reported to inhibit acetylcholinesterase activity, which is crucial for neurotransmission .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. A specific case study demonstrated that related compounds induced apoptosis in human cancer cells through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses are proposed based on structural analogs:
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis .
- Enzyme Inhibition : The thiocarbonyl group may interact with nucleophilic sites on enzymes, leading to inhibition. This has been observed in studies involving other thiocarbamate derivatives affecting metabolic enzymes .
Case Studies
| Study | Findings |
|---|---|
| 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| 2 | Reported cytotoxic effects on breast cancer cell lines with IC50 values around 25 µM, indicating potential for further development as an anticancer agent. |
| 3 | Investigated the enzyme inhibition profile showing a 40% inhibition of acetylcholinesterase at 100 µM concentration. |
Toxicological Profile
Understanding the toxicity of this compound is crucial for its potential therapeutic applications. Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, others can lead to adverse effects such as hepatotoxicity and neurotoxicity at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
